4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
Overview
Description
Scientific Research Applications
AU 8001 has a wide range of scientific research applications:
Preparation Methods
The synthesis of AU 8001 involves the esterification of 4-acetamidophenol with 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid . The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions
Chemical Reactions Analysis
AU 8001 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively studied.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: AU 8001 can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
AU 8001 exerts its effects primarily by inhibiting the synthesis of prostaglandins, which are mediators of inflammation . It acts as a cyclooxygenase (COX) inhibitor, reducing the production of prostaglandins and thereby alleviating inflammation and pain . Additionally, AU 8001 may reduce leucocyte immigration into inflamed tissues, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
AU 8001 is unique compared to other NSAIDs due to its specific chemical structure and mechanism of action. Similar compounds include:
Tolmetin: A parent compound of AU 8001, sharing similar anti-inflammatory properties.
Paracetamol: Another component of AU 8001, known for its analgesic and antipyretic effects.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
AU 8001 stands out due to its combined properties derived from both tolmetin and paracetamol, offering a unique profile of anti-inflammatory and analgesic activities .
Properties
CAS No. |
82239-77-8 |
---|---|
Molecular Formula |
C23H22N2O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate |
InChI |
InChI=1S/C23H22N2O4/c1-15-4-6-17(7-5-15)23(28)21-13-10-19(25(21)3)14-22(27)29-20-11-8-18(9-12-20)24-16(2)26/h4-13H,14H2,1-3H3,(H,24,26) |
InChI Key |
FILYHFFLMZBUSY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)C |
Appearance |
Solid powder |
82239-77-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4'-acetamidophenyl-2-(5'-4-tolyl-1'-methylpyrrole)acetate AU 8001 AU-8001 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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